molecular formula C23H23N3O2 B3880475 2-benzyl-3-(4-methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one

2-benzyl-3-(4-methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No. B3880475
M. Wt: 373.4 g/mol
InChI Key: FLZLONIJKQNIAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-benzyl-3-(4-methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one, also known as BPP, is a chemical compound that has been studied for its potential applications in scientific research. BPP is a pyrazolopyrimidine derivative that has shown promise in various fields of research, including cancer therapy, neurological disorders, and cardiovascular diseases.

Mechanism of Action

The mechanism of action of 2-benzyl-3-(4-methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one is not fully understood. Studies have suggested that 2-benzyl-3-(4-methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one exerts its anti-tumor effects by inducing apoptosis in cancer cells. 2-benzyl-3-(4-methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been shown to activate caspase-3 and caspase-9, which are key enzymes involved in apoptosis. 2-benzyl-3-(4-methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one has also been found to inhibit angiogenesis by reducing the levels of vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs).
2-benzyl-3-(4-methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one's neuroprotective effects are thought to be mediated by its antioxidant properties. 2-benzyl-3-(4-methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been found to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, and reduce the levels of reactive oxygen species (ROS) in neuronal cells. 2-benzyl-3-(4-methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of antioxidant defenses.
2-benzyl-3-(4-methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one's vasodilatory effects are thought to be mediated by its ability to activate the nitric oxide (NO) pathway. 2-benzyl-3-(4-methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been found to increase the levels of NO in endothelial cells, which leads to vasodilation and reduced blood pressure. 2-benzyl-3-(4-methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one has also been shown to inhibit platelet aggregation by reducing the levels of thromboxane A2 (TXA2) and increasing the levels of cyclic adenosine monophosphate (cAMP).
Biochemical and Physiological Effects:
2-benzyl-3-(4-methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been found to have various biochemical and physiological effects. 2-benzyl-3-(4-methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. 2-benzyl-3-(4-methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one has also been found to inhibit angiogenesis by reducing the levels of VEGF and MMPs. 2-benzyl-3-(4-methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one's neuroprotective effects are thought to be mediated by its antioxidant properties, which increase the levels of antioxidant enzymes and reduce the levels of ROS. 2-benzyl-3-(4-methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one's vasodilatory effects are thought to be mediated by its ability to activate the NO pathway and inhibit platelet aggregation.

Advantages and Limitations for Lab Experiments

2-benzyl-3-(4-methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one has several advantages for lab experiments. 2-benzyl-3-(4-methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a potent anti-tumor agent that has shown efficacy against various cancer cell lines. 2-benzyl-3-(4-methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one has also been found to have neuroprotective effects and vasodilatory effects, which make it a promising candidate for the treatment of neurological disorders and cardiovascular diseases. However, 2-benzyl-3-(4-methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one has some limitations for lab experiments. 2-benzyl-3-(4-methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one has low solubility in water, which can make it difficult to administer in vivo. 2-benzyl-3-(4-methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one also has low stability in acidic conditions, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-benzyl-3-(4-methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one. One potential area of research is the development of 2-benzyl-3-(4-methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives with improved solubility and stability. Another area of research is the investigation of 2-benzyl-3-(4-methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one's potential applications in other diseases, such as diabetes and inflammatory disorders. 2-benzyl-3-(4-methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one's mechanism of action is not fully understood, and further research is needed to elucidate the signaling pathways involved. 2-benzyl-3-(4-methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one's potential applications in combination therapy with other drugs should also be explored. Overall, 2-benzyl-3-(4-methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one has shown great promise in scientific research, and further studies are needed to fully realize its potential.

Scientific Research Applications

2-benzyl-3-(4-methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been extensively studied for its potential applications in scientific research. One of the major areas of research is cancer therapy. Studies have shown that 2-benzyl-3-(4-methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one has potent anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. 2-benzyl-3-(4-methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. 2-benzyl-3-(4-methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one has also been found to inhibit angiogenesis, which is a crucial process for tumor growth and metastasis.
2-benzyl-3-(4-methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one has also been studied for its potential applications in neurological disorders. Studies have shown that 2-benzyl-3-(4-methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one has neuroprotective effects against oxidative stress-induced neuronal damage. 2-benzyl-3-(4-methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been found to increase the levels of antioxidant enzymes and reduce the levels of reactive oxygen species in neuronal cells. 2-benzyl-3-(4-methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one has also been shown to improve cognitive function in animal models of Alzheimer's disease.
2-benzyl-3-(4-methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one has also been investigated for its potential applications in cardiovascular diseases. Studies have shown that 2-benzyl-3-(4-methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one has vasodilatory effects and can reduce blood pressure in animal models of hypertension. 2-benzyl-3-(4-methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one has also been found to inhibit platelet aggregation, which is a crucial process for thrombosis and cardiovascular diseases.

properties

IUPAC Name

2-benzyl-3-(4-methoxyphenyl)-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2/c1-3-7-18-15-21(27)26-23(24-18)22(17-10-12-19(28-2)13-11-17)20(25-26)14-16-8-5-4-6-9-16/h4-6,8-13,15,25H,3,7,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLZLONIJKQNIAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N2C(=N1)C(=C(N2)CC3=CC=CC=C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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